molecular formula C20H17ClF3N3O3S B2356317 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946369-34-2

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No. B2356317
CAS RN: 946369-34-2
M. Wt: 471.88
InChI Key: HUNWSDAXUYWBNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . Further details about the synthesis process are not available from the retrieved sources.

Scientific Research Applications

Antibacterial Activity

  • Antibacterial Potential: The compound shows moderate inhibitory activity against Gram-negative bacterial strains. Compound 8g, with a 2-methylphenyl group, was found to be the most active growth inhibitor of certain bacterial strains, including Salmonella typhi and Escherichia coli, with minimum inhibitory concentrations (MIC) in the micromolar range. This suggests potential for antibacterial applications (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

  • Alzheimer’s Disease Drug Candidates: Compounds derived from this chemical structure have been synthesized to evaluate potential drug candidates for Alzheimer’s disease. They have been tested for enzyme inhibition activity against acetyl cholinesterase (AChE), suggesting a potential application in managing Alzheimer's disease (Rehman et al., 2018).

Anticancer Agents

  • Anticancer Activity: Certain derivatives, particularly those with the compound’s structure, have shown promising results as anticancer agents. They have demonstrated inhibitory effects on cancer cell lines, indicating potential therapeutic applications in oncology (Rehman et al., 2018).

Enzyme Inhibition

  • Butyrylcholinesterase Inhibition: The synthesized compounds have been screened against butyrylcholinesterase (BChE) enzyme, showing significant inhibitory activity. This suggests potential applications in conditions where BChE activity modulation is beneficial (Khalid et al., 2016).

Structural and Spectral Analysis

  • Crystal Structure Studies: The compound has been subject to X-ray crystallography, revealing details about its molecular and crystal structure. This kind of structural analysis is crucial for understanding the compound's properties and potential applications in various fields (Girish et al., 2008).

properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O3S/c21-16-4-6-17(7-5-16)31(28,29)27-10-8-13(9-11-27)19-25-18(26-30-19)14-2-1-3-15(12-14)20(22,23)24/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNWSDAXUYWBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

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